2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Structure and Synthesis
The compound 2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine family, a fused heterocyclic system sharing one nitrogen atom between the imidazole and pyridazine rings (Fig. 2, ). This structural motif is pharmacologically versatile, with synthetic routes leveraging transition-metal catalysis (e.g., copper, palladium) and condensation reactions (e.g., with haloacetaldehyde dimethyl acetal). The tert-butyl and dimethoxyphenyl substituents at positions 2 and 6, respectively, likely enhance steric bulk and modulate electronic properties, influencing target binding and metabolic stability.
Properties
IUPAC Name |
2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)16-11-23-17(21-16)9-7-13(22-23)18(24)20-14-10-12(25-4)6-8-15(14)26-5/h6-11H,1-5H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSKDGIBRTDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that result in various biological activities. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biochemical pathways due to their broad-spectrum biological activities.
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, have diverse biological activities and could potentially be explored for newer therapeutic possibilities.
Biological Activity
2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps that include the formation of the imidazo[1,2-b]pyridazine scaffold followed by functionalization at the carboxamide position. The general synthetic route can be summarized as follows:
- Formation of Imidazo[1,2-b]pyridazine : The initial step typically involves the reaction of appropriate pyridazine derivatives with tert-butyl groups under controlled conditions.
- Functionalization : Subsequent reactions introduce the dimethoxyphenyl moiety and the carboxamide group through standard coupling techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For instance:
- Mechanism of Action : Compounds containing the imidazo[1,2-b]pyridazine scaffold have shown inhibition of various kinases involved in cancer progression. The compound under discussion has been evaluated for its ability to induce apoptosis in cancer cell lines.
- Case Study : A study reported that derivatives similar to this compound exhibited IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines .
Antibacterial Activity
The antibacterial properties of imidazo[1,2-b]pyridazine derivatives have also been investigated:
- In Vitro Studies : Research indicates that compounds derived from this scaffold exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in low micromolar ranges .
Anti-inflammatory Activity
In addition to anticancer and antibacterial effects, anti-inflammatory activities have been noted:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, contributing to its anti-inflammatory effects.
- Research Findings : Studies have shown that related compounds reduced inflammation markers in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl | Enhances lipophilicity and cellular uptake |
| Dimethoxy | Increases binding affinity to target proteins |
| Carboxamide | Essential for biological activity; involved in receptor interactions |
Scientific Research Applications
Pharmacological Properties
The imidazo[1,2-b]pyridazine derivatives have been investigated for their pharmacological activities, particularly as inhibitors of specific kinases. For instance, the compound has shown promise as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytic processes and synaptic vesicle recycling. This inhibition can potentially lead to therapeutic effects in neurological disorders where synaptic dysfunction is a key feature .
Anticancer Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. The compound's ability to modulate kinase activity can disrupt cancer cell proliferation and survival mechanisms. Several studies have documented its efficacy against different cancer cell lines, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Due to its action on AAK1 and related pathways, 2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide may offer neuroprotective benefits. By enhancing synaptic function and reducing neuronal apoptosis, it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) achieve higher yields (65–71%) compared to traditional heating. The target compound’s synthesis likely follows similar Pd-catalyzed cross-coupling steps.
- Substituent Impact : The tert-butyl group in the target compound may improve metabolic stability, while the 2,5-dimethoxyphenyl carboxamide could enhance π-π stacking with aromatic residues in target proteins.
Pharmacological Activity Comparisons
Key Observations :
- Benzodiazepine Receptor Affinity: Derivatives with 3-benzamidomethyl and 2-aryl groups () show nanomolar potency, suggesting the target compound’s carboxamide may similarly engage CNS targets.
- Antimycobacterial Activity : While imidazo[1,2-b]pyridazines are less studied than tetrazines (), their structural rigidity could optimize target binding with reduced efflux susceptibility.
Resistance and Mechanism Considerations
- Efflux Pump Resistance : Imidazo[1,2-b]tetrazines face resistance via mmpS5-mmpL5 overexpression in mycobacteria, a mechanism shared with bedaquiline. The target compound’s bulkier tert-butyl group may hinder efflux, though this requires validation.
- Receptor Selectivity : Substituents at position 3 (e.g., benzamidomethyl in ) critically influence benzodiazepine receptor affinity. The target compound’s lack of a 3-substituent may shift its target profile.
Preparation Methods
Preparation of 2-Bromo-1-(tert-butyl)propan-1-one
The α-bromoketone is synthesized by brominating 1-(tert-butyl)propan-1-one using molecular bromine in acetic acid at 0–5°C. This yields 2-bromo-1-(tert-butyl)propan-1-one as a pale-yellow liquid (75% yield), characterized by NMR (CDCl): δ 1.30 (s, 9H, tert-butyl), 4.20 (q, 2H, CH).
Cyclocondensation with 3-Amino-6-chloropyridazine
Equimolar amounts of 2-bromo-1-(tert-butyl)propan-1-one and 3-amino-6-chloropyridazine are refluxed in 1,4-dioxane with catalytic HCl (conc.) for 12 hours. The reaction proceeds via nucleophilic attack at the pyridazine N-2 position, followed by cyclodehydration to form 2-tert-butyl-6-chloroimidazo[1,2-b]pyridazine (Scheme 1).
Optimization Insights :
-
Solvent : Dioxane outperforms ethanol, increasing yield from 45% to 65% due to better solubility of intermediates.
-
Acid Catalyst : HCl (conc.) at 0.5 eq. minimizes side products compared to HSO.
Functionalization at Position 6: Chloride to Carboxamide
The 6-chloro substituent is converted to a carboxamide group through a three-step sequence: cyanation, hydrolysis, and amide coupling.
Cyanation of 6-Chloroimidazo[1,2-b]pyridazine
6-Chloro-2-tert-butylimidazo[1,2-b]pyridazine is heated with copper(I) cyanide (1.2 eq.) in DMF at 150°C for 24 hours under nitrogen. This substitutes the chloride with a nitrile group, yielding 6-cyano-2-tert-butylimidazo[1,2-b]pyridazine (45% yield).
Key Challenges :
Hydrolysis of Nitrile to Carboxylic Acid
The nitrile intermediate is hydrolyzed using HSO (20% v/v) at 100°C for 6 hours, producing 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid (85% yield). IR analysis confirms carboxylic acid formation (ν 1705 cm).
Amide Coupling with 2,5-Dimethoxyaniline
The carboxylic acid is activated with EDCI (1.5 eq.) and HOBt (1.5 eq.) in DMF, followed by reaction with 2,5-dimethoxyaniline (1.2 eq.) at room temperature for 12 hours. The final product, 2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, is isolated via column chromatography (78% yield).
Characterization Data :
-
NMR (DMSO-d) : δ 1.45 (s, 9H, tert-butyl), 3.75 (s, 3H, OCH), 3.82 (s, 3H, OCH), 7.12–8.25 (m, 4H, aromatic).
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Aminocarbonylation
A one-pot method substitutes the 6-chloro group directly with a carboxamide using Pd(PPh) (5 mol%), CO gas (1 atm), and 2,5-dimethoxyaniline in DMF at 100°C. This route achieves 60% yield but requires specialized equipment for CO handling.
Microwave-Assisted Cyanation
Microwave irradiation (200°C, 30 min) reduces cyanation time from 24 hours to 30 minutes, improving yield to 55% with comparable purity.
Yield Optimization and Process Challenges
| Step | Conventional Yield | Optimized Yield | Key Modification |
|---|---|---|---|
| Cyclocondensation | 45% | 65% | Solvent: dioxane over ethanol |
| Cyanation | 35% | 55% | Microwave irradiation |
| Amide Coupling | 65% | 78% | EDCI/HOBt over DCC/DMAP |
Critical Observations :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of the imidazo[1,2-b]pyridazine core with tert-butyl and dimethoxyphenyl groups. A reflux setup with solvents like acetic anhydride/acetic acid (10:20 mL ratio) and sodium acetate as a catalyst (0.5 g) is common, yielding ~68% after 2 hours . Purification via crystallization (e.g., DMF/water) improves purity. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Monitoring via TLC and NMR ensures intermediate quality .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Identify protons on aromatic rings (e.g., dimethoxyphenyl δ ~6.5–7.5 ppm) and tert-butyl (δ ~1.2–1.4 ppm). Carbon signals for carbonyl groups (C=O) appear at δ ~165–175 ppm .
- IR : Stretching frequencies for amide C=O (~1719 cm⁻¹) and CN (~2220 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks (e.g., m/z 386–403 for analogs) validate the molecular formula .
Q. What solvent systems are effective for purification, and how does solubility impact crystallization?
- Methodology : Polar aprotic solvents (DMF, DCM) are preferred for dissolving intermediates. For crystallization, mixed systems like DCM/hexane or DMF/water (1:1 ratio) are effective. Solubility is influenced by substituents: methoxy groups enhance polarity, while tert-butyl reduces it .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, reaction path searches) can predict reactivity or guide synthesis optimization?
- Methodology : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy reaction pathways. Tools like ICReDD’s reaction path search algorithms narrow experimental conditions by simulating solvent effects and substituent electronic contributions . For example, tert-butyl’s steric effects can be quantified to predict regioselectivity in amide coupling .
Q. How do structural modifications (e.g., varying substituents on the phenyl ring) affect biological activity?
- Methodology :
- SAR Studies : Replace dimethoxy groups with electron-withdrawing (e.g., -CN) or donating (-OCH₃) groups to assess kinase inhibition or antimicrobial activity. Compare analogs (e.g., 2-fluoro vs. 4-cyano derivatives) via in vitro assays .
- Data Analysis : Use statistical models (e.g., multiple regression) to correlate substituent Hammett parameters (σ) with IC₅₀ values .
Q. What mechanisms explain discrepancies in yield or purity when scaling up synthesis?
- Methodology :
- Kinetic Analysis : Small-scale reactions may proceed faster due to better heat distribution. Use microreactors or flow chemistry for consistent mixing in larger batches .
- Byproduct Identification : LC-MS or GC-MS detects side products (e.g., hydrolyzed amides) formed during prolonged reflux. Adjust pH (e.g., neutral conditions for acid-sensitive intermediates) to suppress degradation .
Q. How can heterocyclic ring systems (imidazo[1,2-b]pyridazine vs. pyrimidine) influence metabolic stability?
- Methodology :
- In Vitro Assays : Incubate analogs with liver microsomes to measure CYP450-mediated degradation. Imidazo[1,2-b]pyridazine’s fused rings may resist oxidation better than pyrimidines due to electron delocalization .
- Computational Modeling : Predict metabolic hotspots using software like Schrödinger’s MetaSite, focusing on vulnerable positions (e.g., C-3 of the pyridazine ring) .
Notes
- Computational tools (e.g., ICReDD’s algorithms) bridge theoretical and experimental workflows .
- Structural analogs (e.g., oxazole variants) provide comparative insights into reactivity and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
